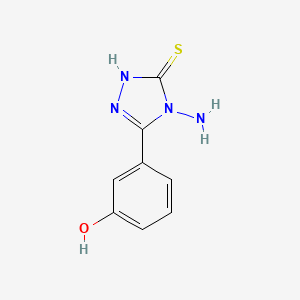

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Overview

Description

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, also known as 5-amino-4-mercapto-1,2,4-triazole (AMT) is an organic compound that is widely used in various scientific research applications. It is a heterocyclic compound derived from the reaction of an amine and a thiol, and is characterized by its unique structure of three nitrogen atoms and one sulfur atom in a 5-membered ring. AMT is a versatile molecule that has been used in a variety of ways, ranging from its use as a corrosion inhibitor, to its use as a ligand for metal complexes, to its application in drug discovery.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of compounds related to 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is in corrosion inhibition. A study conducted by Ansari, Quraishi, and Singh (2014) in "Corrosion Science" demonstrated that Schiff’s bases containing triazole derivatives are effective corrosion inhibitors for mild steel in acidic environments. The Schiff’s bases showed significant inhibition efficiency, attributed to the formation of a protective layer on the steel surface (Ansari, Quraishi, & Singh, 2014).

Tyrosinase Inhibition

Compounds with a this compound structure have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. Yu et al. (2015) synthesized derivatives of triazole Schiff’s base and evaluated their tyrosinase inhibitory activities, observing potent effects and suggesting potential applications in treatments for skin hyperpigmentation disorders (Yu et al., 2015).

Antileishmanial Activity

The antileishmanial activity of 4-amino-1,2,4-triazole derivatives has been explored in research. Süleymanoğlu et al. (2017) in the "Journal of Molecular Structure" conducted theoretical studies using Density Functional Theory (DFT) and tested the compounds against Leishmania infantum. The study highlighted the potential of these derivatives in developing treatments for leishmaniasis (Süleymanoğlu et al., 2017).

Biological Activities and Antimicrobial Effects

The derivatives of 1,2,4-triazole, including those structurally similar to this compound, have been studied for various biological activities. Research by Holla et al. (2002) in the "European Journal of Medicinal Chemistry" and Demirbaş et al. (2010) in the "Turkish Journal of Chemistry" indicated the potential of these derivatives as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains (Holla et al., 2002), (Demirbaş et al., 2010).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new heterocyclic Schiff's bases incorporating the 1,2,4-triazole ring have been explored in scientific research. Abbood, Shneine, and Ahmed (2016) in the "Journal of Al-Nahrain University-Science" reported the synthesis of new Schiff's bases from methyl 4-hydroxybenzoate, highlighting the potential of these compounds in various applications (Abbood, Shneine, & Ahmed, 2016).

Safety and Hazards

Future Directions

The compound and its 3-substituted derivatives have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . Future research could focus on exploring its potential uses in various biomedical applications and further investigating its pharmacological properties.

Mechanism of Action

Target of Action

The primary target of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is cadmium ions . The compound has been used in the synthesis of nanoparticles designed for the rapid removal of these ions . Cadmium is a toxic heavy metal that can cause serious environmental and health problems, so materials that can effectively remove it are of great interest .

Mode of Action

The compound interacts with its targets through a process of adsorption . In this process, cadmium ions are attracted to and held on the surface of the nanoparticles. The compound’s structure, which includes a 1,2,4-triazole ring, may allow it to bind to the iron in the heme moiety of CYP-450 , a key enzyme involved in many biological processes.

Biochemical Pathways

The adsorption of cadmium ions can disrupt their normal biological functions and prevent them from causing harm . The compound’s potential interaction with CYP-450 could also have significant effects, as this enzyme is involved in many important biochemical pathways .

Pharmacokinetics

Its use in nanoparticle form could potentially enhance its bioavailability and allow for targeted delivery to specific sites in the body .

Result of Action

The primary result of the compound’s action is the removal of cadmium ions from the environment . This can help to reduce the toxicity of these ions and mitigate their harmful effects. In addition, the compound’s potential interaction with CYP-450 could have various effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of cadmium ion adsorption was found to be maximized at a pH of 6 and a cadmium ion concentration of 60 mg/L . The compound’s effectiveness may also be affected by factors such as temperature, presence of other ions, and the specific characteristics of the environment in which it is used .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol are largely unexplored. Compounds with similar structures have been used in the synthesis of nanoparticles for the removal of heavy metal ions . This suggests that this compound could interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-amino-3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-12-7(10-11-8(12)14)5-2-1-3-6(13)4-5/h1-4,13H,9H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAHOKRNQHBKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2-[3-[(4-Amino-2-methylsulfanylphenyl)diazenyl]phenyl]sulfonylethanol](/img/structure/B3034719.png)

![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)

![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)

![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline](/img/structure/B3034735.png)